![molecular formula C14H22ClN B2769385 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride CAS No. 82867-36-5](/img/structure/B2769385.png)
2-Cyclohexyl-1-phenylethan-1-amine hydrochloride
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Overview
Description
2-Cyclohexyl-1-phenylethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H22ClN . It is also known by its synonyms 2-CYCLOHEXYL-1-PHENYLETHAN-1-AMINE HCL and 2-Cyclohexyl-1-phenyl Ethylamine hydrochloride .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride consists of a cyclohexyl group (a six-membered carbon ring), a phenyl group (a six-membered carbon ring with alternating double bonds), and an ethylamine group (a two-carbon chain with an amine group at the end). The hydrochloride indicates that a hydrogen chloride (HCl) has been added to the compound .Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis of 1-aminated-2,5-cyclohexadienes, related to 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride, is used in radical transfer hydroaminations. This process shows excellent anti-Markovnikov selectivity and tolerates various functional groups (Guin et al., 2007).
- Cyclohexadiene-1,2-diimines, similar to 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride, are employed in the α-carbon amination of chloroaldehydes, providing enantioselective access to bioactive molecules and natural product core structures (Huang et al., 2019).
Analytical Chemistry
- Cyclohexyl amine compounds, related to 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride, are used in the extraction and preconcentration of polycyclic aromatic hydrocarbons from aqueous samples, demonstrating high extraction efficiency and simplicity in analysis (Farajzadeh et al., 2017).
Material Science
- Borane-amine complexes containing phenyl groups, similar to 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride, are unique in hydroborating and reducing agents. They show distinct reactivities in hydrolysis and hydroboration reactions, relevant in material science and organic synthesis (Brown & Murray, 1984).
Biochemistry and Bioconjugation
- In biochemical research, compounds like 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride are studied for their mechanisms in forming amides in aqueous media, which is crucial for understanding bioconjugation processes (Nakajima & Ikada, 1995).
Semiconductor Surfaces Study
- Monoamines and diamines, related to 2-Cyclohexyl-1-phenylethan-1-amine hydrochloride, enhance the photoluminescence intensity of semiconductor substrates like cadmium sulfide and cadmium selenide. This indicates their role in modifying semiconductor surface properties, which is significant in the field of electronics and material science (Lisensky et al., 1990).
Safety And Hazards
properties
IUPAC Name |
2-cyclohexyl-1-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h2,5-6,9-10,12,14H,1,3-4,7-8,11,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIPBMNZJFZUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-phenylethan-1-amine hydrochloride | |
CAS RN |
82867-36-5 |
Source
|
Record name | 2-cyclohexyl-1-phenylethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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